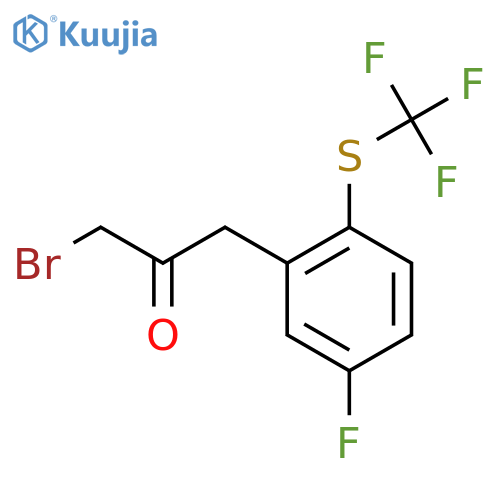

Cas no 1806613-84-2 (1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

1806613-84-2 structure

商品名:1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one

CAS番号:1806613-84-2

MF:C10H7BrF4OS

メガワット:331.124594926834

CID:4792617

1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one

-

- インチ: 1S/C10H7BrF4OS/c11-5-8(16)4-6-3-7(12)1-2-9(6)17-10(13,14)15/h1-3H,4-5H2

- InChIKey: WHHBOSSYZWOMGL-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=C(C=CC=1SC(F)(F)F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 272

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 42.4

1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013017956-1g |

1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one |

1806613-84-2 | 97% | 1g |

1,564.50 USD | 2021-05-31 | |

| Alichem | A013017956-250mg |

1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one |

1806613-84-2 | 97% | 250mg |

484.80 USD | 2021-05-31 | |

| Alichem | A013017956-500mg |

1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one |

1806613-84-2 | 97% | 500mg |

815.00 USD | 2021-05-31 |

1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one 関連文献

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

1806613-84-2 (1-Bromo-3-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one) 関連製品

- 503537-97-1(4-bromooct-1-ene)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬